Methyl (R)-2-(morpholin-3-yl)benzoate hydrochloride
CAS No.:
Cat. No.: VC13498963
Molecular Formula: C12H16ClNO3
Molecular Weight: 257.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16ClNO3 |
|---|---|
| Molecular Weight | 257.71 g/mol |
| IUPAC Name | methyl 2-[(3R)-morpholin-3-yl]benzoate;hydrochloride |
| Standard InChI | InChI=1S/C12H15NO3.ClH/c1-15-12(14)10-5-3-2-4-9(10)11-8-16-7-6-13-11;/h2-5,11,13H,6-8H2,1H3;1H/t11-;/m0./s1 |
| Standard InChI Key | WWWSDPIJUZIIJU-MERQFXBCSA-N |
| Isomeric SMILES | COC(=O)C1=CC=CC=C1[C@@H]2COCCN2.Cl |
| SMILES | COC(=O)C1=CC=CC=C1C2COCCN2.Cl |
| Canonical SMILES | COC(=O)C1=CC=CC=C1C2COCCN2.Cl |
Introduction
Structural and Molecular Characterization
Chemical Identity and Stereochemistry
Methyl (R)-2-(morpholin-3-yl)benzoate hydrochloride features a benzoate ester group at the 2-position of a morpholine ring, with the (R)-configuration at the morpholine’s 3-position. The hydrochloride salt enhances stability and solubility in polar solvents. Key identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | methyl 2-[(3R)-morpholin-3-yl]benzoate; hydrochloride |
| Molecular Formula | |
| Molecular Weight | 257.71 g/mol |
| Canonical SMILES | COC(=O)C1=CC=CC=C1C2COCCN2.Cl |
| Isomeric SMILES | COC(=O)C1=CC=CC=C1[C@@H]2COCCN2.Cl |
| InChIKey | WWWSDPIJUZIIJU-MERQFXBCSA-N |
The (R)-stereochemistry is critical for its potential interactions with biological targets, as enantiopure morpholine derivatives often exhibit distinct pharmacological profiles compared to their racemic counterparts .
Synthesis and Preparation
Parent Compound Synthesis
The non-salt form, methyl (R)-2-(morpholin-3-yl)benzoate, is synthesized via stereoselective coupling of a morpholine precursor with a benzoic acid derivative. A representative approach involves:
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Morpholine Acetal Formation: Reaction of glycidol derivatives with 2-nitrobenzenesulfonamide under basic conditions (e.g., KCO) in anhydrous acetonitrile .
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Benzoate Esterification: Coupling the morpholine intermediate with methyl 2-bromobenzoate using transition-metal catalysis (e.g., Pd or Cu).
Hydrochloride Salt Formation
The free base is treated with hydrochloric acid in a polar solvent (e.g., methanol or ethanol), yielding the hydrochloride salt through protonation of the morpholine’s nitrogen atom. Critical parameters include:
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Stoichiometry: 1:1 molar ratio of free base to HCl.
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Temperature: Room temperature to 40°C to prevent ester hydrolysis.
Analytical and Formulation Considerations
Mass Molarity Calculations
For laboratory use, solutions are prepared using the formula:
Example: Dissolving 257.7 mg (1 mmol) in 100 mL water yields a 0.01 M solution.
Chromatographic Methods
Reverse-phase HPLC (C-18 column) with acetonitrile/water gradients is recommended for purity analysis, leveraging the compound’s UV absorbance at 254 nm .
Future Research Directions
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Pharmacological Screening: Evaluate affinity for neurotransmitter transporters (e.g., SERT, NET) using radioligand binding assays .
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Prodrug Development: Explore hydrolysis of the methyl ester in vivo to enhance bioavailability.
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Crystallography: Determine X-ray crystal structure to elucidate conformational preferences.
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